Lipophilicity Advantage: N,N-Dimethyl-2-phenoxyacetamide Exhibits the Lowest LogP Among Tertiary Phenoxyacetamide Congeners
N,N-Dimethyl-2-phenoxyacetamide displays a calculated LogP of 1.1536, which is lower than the primary amide phenoxyacetamide (LogP 1.251) and the acid precursor 2-phenoxyacetic acid (LogP 1.34) [1][2][3]. This lower LogP, combined with zero H-bond donors, confers a distinct balance of aqueous solubility and passive membrane permeability relative to more lipophilic or HBD-bearing analogs. The LogP difference of ~0.1 units versus phenoxyacetamide translates to a measurable shift in reversed-phase HPLC retention and octanol-water partitioning behavior.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1536 (N,N-dimethyl-2-phenoxyacetamide) |
| Comparator Or Baseline | LogP = 1.251 (phenoxyacetamide, CAS 621-88-5); LogP = 1.34 (2-phenoxyacetic acid, CAS 122-59-8) |
| Quantified Difference | ΔLogP = -0.097 vs. phenoxyacetamide; ΔLogP = -0.186 vs. 2-phenoxyacetic acid |
| Conditions | Calculated LogP values from Molbase and Sielc databases; measured by computational prediction methods (XLogP3/ALOGPS) |
Why This Matters
Lower LogP differentiates this compound for applications requiring reduced non-specific protein binding or controlled lipophilicity in medicinal chemistry intermediates.
- [1] Molbase. N,N-Dimethyl-2-phenoxyacetamide: LogP 1.1536. View Source
- [2] Molbase. 2-Phenoxyacetamide (CAS 621-88-5): LogP 1.251. View Source
- [3] Sielc. Phenoxyacetic acid (CAS 122-59-8): LogP 1.34. View Source
